5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
“5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198 . It’s a derivative of indole, a heterocyclic compound that’s a significant component in many natural products and biologically active compounds .
Synthesis Analysis
The synthesis of indole derivatives, such as “5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride”, often involves the Tscherniac-Einhorn reaction. This reaction involves the use of indoline and 2-(hydroxymethyl)isoindoline-1,3-dione with concentrated sulfuric acid as a catalyst . The resulting compound can serve as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .Molecular Structure Analysis
The molecular structure of “5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” can be represented by the InChI string: InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 . This structure can be viewed using Java or Javascript .Scientific Research Applications
1. Muscle Regeneration and Muscular Disorders Treatment Research indicates that compounds like 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride can help in the regeneration of aged muscle cells and may assist in treating muscular disorders such as muscle atrophy .
Antiviral Activity
Indole derivatives have been studied for their potential anti-HIV activity through molecular docking studies, suggesting possible applications in antiviral therapies .
Antitubercular Activity
Compounds derived from indole have been investigated for their activity against Mycobacterium tuberculosis and Mycobacterium bovis, indicating potential use in treating tuberculosis .
Neuroprotective and Antioxidant Properties
2,3-Dihydroindoles are promising agents for synthesizing new compounds with neuroprotective and antioxidant properties, which could be beneficial in treating neurological disorders .
Cancer Treatment
Indole derivatives are increasingly being explored for their biological activity against cancer cells, suggesting a role in oncological therapies .
Microbial Infections
Due to their biologically active properties, indole derivatives are also being considered for the treatment of various microbial infections .
Synthesis of Biologically Active Compounds
The compound can be used as a precursor for synthesizing new biologically active compounds with potential therapeutic applications .
Future Directions
Indole derivatives, such as “5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They can serve as promising structures for the development of new useful derivatives . Furthermore, they can be used as intermediates for the preparation of other disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
properties
IUPAC Name |
5-amino-1-methyl-3H-indol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-11-8-3-2-7(10)4-6(8)5-9(11)12;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBSMLVCFKDOCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1790361-51-1 | |
Record name | 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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